
2-amino-15-methylhexadecane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-15-methylhexadecane-1,3-diol is a chemical compound with the molecular formula C17H37NO2. It is a type of amino alcohol, specifically a diol, which means it contains two hydroxyl groups (-OH) and an amino group (-NH2). This compound is known for its structural similarity to sphingolipids, which are essential components of cell membranes and play crucial roles in cell signaling and recognition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-15-methylhexadecane-1,3-diol can be achieved through several methods. One common approach involves the stereodivergent oxidative amination of allenes. This method allows for the selective transformation of an enantioenriched precursor into various diastereomeric 2-amino-1,3-diol products . The reaction conditions typically involve the use of specific reagents and catalysts to control the stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods and conditions can vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
2-Amino-15-methylhexadecane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, such as halides or ethers.
Scientific Research Applications
2-Amino-15-methylhexadecane-1,3-diol has several scientific research applications, including:
Biology: Its structural similarity to sphingolipids makes it useful in studying cell membrane dynamics and signaling pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-amino-15-methylhexadecane-1,3-diol involves its interaction with cellular components, particularly cell membranes. Its structural similarity to sphingolipids allows it to integrate into cell membranes and influence membrane fluidity and signaling pathways. The amino and hydroxyl groups can form hydrogen bonds and other interactions with membrane lipids and proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Sphingosine: A well-known sphingolipid with a similar structure, containing an amino group and two hydroxyl groups.
Phytosphingosine: Another sphingolipid found in plants, with an additional hydroxyl group compared to sphingosine.
Dihydrosphingosine: A reduced form of sphingosine, lacking the double bond present in sphingosine.
Uniqueness
2-Amino-15-methylhexadecane-1,3-diol is unique due to its specific methyl substitution at the 15th carbon, which can influence its physical and chemical properties. This structural feature may affect its interaction with other molecules and its overall biological activity .
Properties
Molecular Formula |
C17H37NO2 |
|---|---|
Molecular Weight |
287.5 g/mol |
IUPAC Name |
2-amino-15-methylhexadecane-1,3-diol |
InChI |
InChI=1S/C17H37NO2/c1-15(2)12-10-8-6-4-3-5-7-9-11-13-17(20)16(18)14-19/h15-17,19-20H,3-14,18H2,1-2H3 |
InChI Key |
VFYHIOGWELBGIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCC(C(CO)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


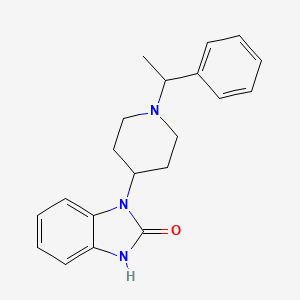
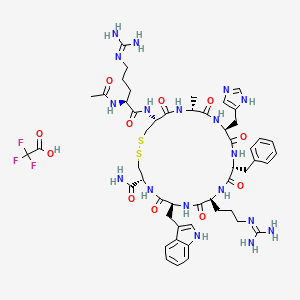
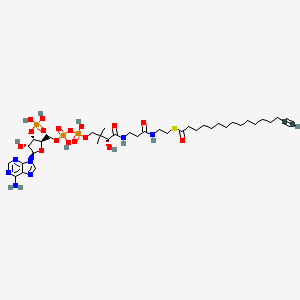
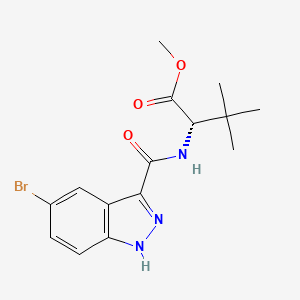
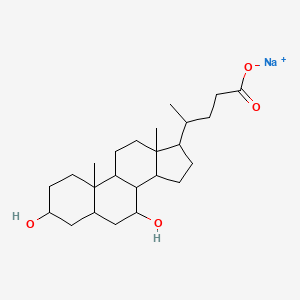
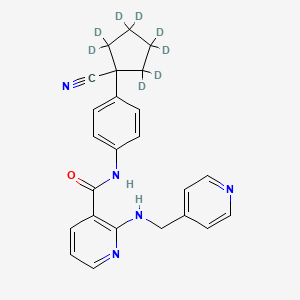
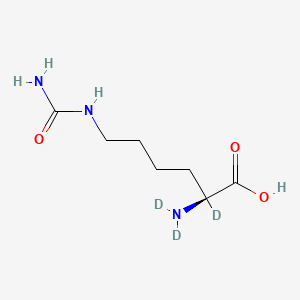
![2-[4-(10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]acetic acid](/img/structure/B10827598.png)

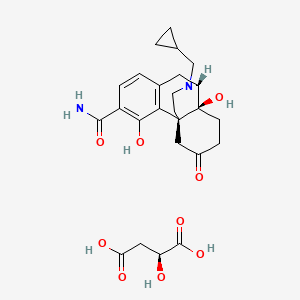
![6,6,9-Trimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1-ol acetate](/img/structure/B10827628.png)
![N-[3-[[[2-(5-chloro-4-fluoro-1H-benzimidazol-2-yl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]-N-methylmethanesulfonamide](/img/structure/B10827634.png)
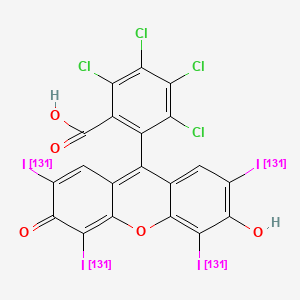
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-tetracos-15-enoate](/img/structure/B10827651.png)
